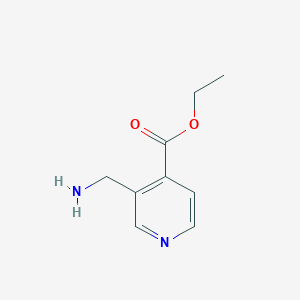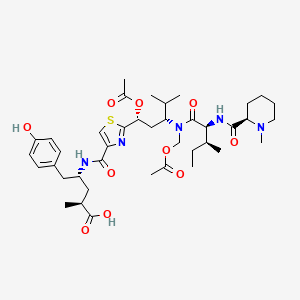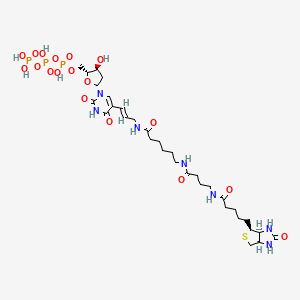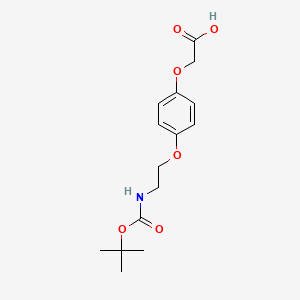
Boc-NH-PEG1-Ph-O-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-NH-PEG1-Ph-O-CH2COOH is a compound used primarily as a PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is specifically used for targeting EED (Embryonic Ectoderm Development) in PROTAC technology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG1-Ph-O-CH2COOH involves several steps, starting with the protection of the amine group using a Boc (tert-butoxycarbonyl) groupThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Boc-NH-PEG1-Ph-O-CH2COOH undergoes various types of chemical reactions, including:
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include electrophiles such as halogens and nitrating agents.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Coupling Reactions: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) are commonly used.
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives.
Hydrolysis: Free amine derivative.
Coupling Reactions: Amide-linked products.
Scientific Research Applications
Boc-NH-PEG1-Ph-O-CH2COOH is widely used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
Boc-NH-PEG1-Ph-O-CH2COOH functions as a linker in PROTACs, facilitating the recruitment of target proteins to the E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets include proteins involved in the PRC2 (Polycomb Repressive Complex 2), such as EED, EZH2, and SUZ12 .
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG1-CH2COOH: Another PROTAC linker with a similar structure but without the phenyl group.
Boc-NH-PEG1-CH2CH2COOH: A cleavable PROTAC linker with an additional ethylene glycol unit
Uniqueness
Boc-NH-PEG1-Ph-O-CH2COOH is unique due to its phenyl group, which provides additional stability and specificity in PROTAC applications. This makes it particularly effective in targeting proteins within the PRC2 complex .
Properties
Molecular Formula |
C15H21NO6 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-8-9-20-11-4-6-12(7-5-11)21-10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
KXKPTJWFRNNORE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



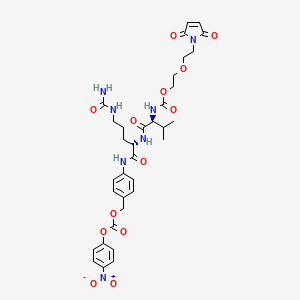
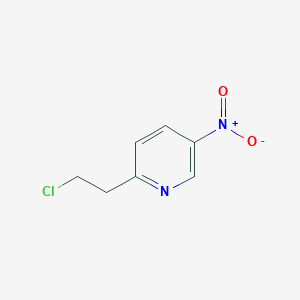
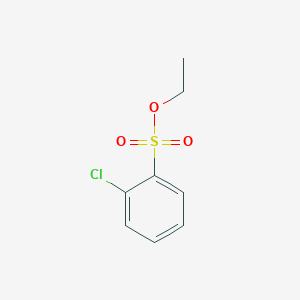
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
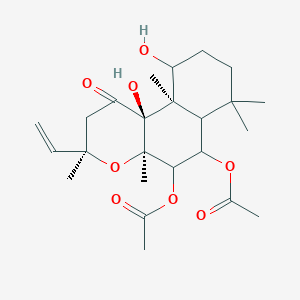
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)
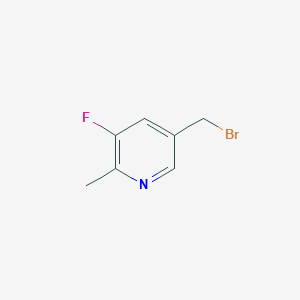
![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
